molecular formula C9H10OS B095620 S-phenyl propanethioate CAS No. 18245-72-2

S-phenyl propanethioate

Cat. No. B095620
CAS RN: 18245-72-2
M. Wt: 166.24 g/mol
InChI Key: XOCHGSFCFAFUCO-UHFFFAOYSA-N
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Description

“S-phenyl propanethioate” is a chemical compound with the molecular formula C9H10OS . It has an average mass of 166.240 Da and a monoisotopic mass of 166.045242 Da .


Synthesis Analysis

The synthesis of “S-phenyl propanethioate” has been mentioned in a few studies . For instance, one study describes the use of the E-vinyloxyborane derived from S-phenyl propanethioate for stereospecific aldol-type condensation .


Molecular Structure Analysis

The molecular structure of “S-phenyl propanethioate” consists of 9 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

“S-phenyl propanethioate” has been used in various chemical reactions. For example, it has been used in the formation of E-vinyloxyborane for stereospecific aldol-type condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “S-phenyl propanethioate” are not explicitly mentioned in the available resources .

Scientific Research Applications

  • Stereospecific Condensation : S-phenyl propanethioate is used in stereospecific aldol-type condensation, particularly in the synthesis of Prelog-Djerassi lactonic acid (Hirama, Garvey, Lu, & Masamune, 1980).

  • Semihydrogenation Catalysts : Thiol-treated ultrathin Pd nanosheets, potentially involving compounds like S-phenyl propanethioate, exhibit high catalytic selectivity and stability for semihydrogenation of internal alkynes (Zhao et al., 2018).

  • Precursor for Enantiomers of Secondary Alcohols : Optically pure S-phenyl propanethioate derivatives can be precursors for secondary alcohols, useful in asymmetric synthesis (Fujisawa, Itoh, Nakai, & Sato, 1985).

  • Chiral Catalysis : S-phenyl propanethioate derivatives are involved in chiral catalysis, especially in the production of pharmaceutical intermediates like S-3-amino-3-phenylpropionic acid (Li, Wang, Huang, Zou, & Zheng, 2013).

  • Photopolymerization in Dental Resin Composites : Compounds like 1-phenyl-1,2-propanedione, which are structurally related to S-phenyl propanethioate, are investigated as photosensitizers in dental resin composites (Sun & Chae, 2000).

  • Light Emitting Diode (LED) Encapsulation : In the synthesis of materials for LED encapsulation, compounds related to S-phenyl propanethioate are used to create high refractive index, thermally stable siloxane hybrids (Kim, Yang, & Bae, 2010).

  • Polymer Science and Material Properties : S-phenyl propanethioate derivatives are used to study polymerizations and material properties in various contexts, such as in the synthesis of high-phenyl polysiloxanes (Zhu, Cheng, Su, Zhao, & Zhou, 2019).

Safety And Hazards

While specific safety and hazard information for “S-phenyl propanethioate” is not available, it’s important to handle all chemical compounds with care and follow appropriate safety protocols .

properties

IUPAC Name

S-phenyl propanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-2-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCHGSFCFAFUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401976
Record name S-Phenyl propanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-phenyl propanethioate

CAS RN

18245-72-2
Record name S-Phenyl propanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Phenyl thiopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
M Hirama, DS Garvey, LDL Lu, S Masamune - Tetrahedron Letters, 1979 - Elsevier
… To a stirred suspension of 9-BBN triflate (1.5 mmol) in cold (O") ether (3 ml) under nitrogen was added over 5 min a solution of S-phenyl propanethioate (1.5 mmol) and …
Number of citations: 65 www.sciencedirect.com
A Herrera, R Martínez-Alvarez, P Ramiro… - The Journal of …, 2004 - ACS Publications
… In the present work, we wish to report that the reaction of S-phenyl ethanethioate (4) and S-phenyl propanethioate (7) with substituted benzyl nitriles (8) in the presence of triflic …
Number of citations: 5 pubs.acs.org
SO Aderibigbe, DM Coltart - The Journal of Organic Chemistry, 2019 - ACS Publications
… In a separate flask MgBr 2 ·OEt 2 (1.0 g, 3.90 mmol) was added to a stirred solution of S-phenyl propanethioate (0.20 mL, 1.30 mmol) and the above-generated yellow solid (0.36 g; ∼…
Number of citations: 11 pubs.acs.org
RL Danheiser, JS Nowick - The Journal of Organic chemistry, 1991 - ACS Publications
… Reaction of S-phenyl propanethioate 2 (3.334 g, 20.06 mmol) with lithium diisopropylamide (20.7 mmol) and acetylcyclohexane (2.534 g, 20.08 mmol) was performed according to …
Number of citations: 130 pubs.acs.org
HK Oh, SK Kim, HW Lee, I Lee - New journal of chemistry, 2001 - pubs.rsc.org
The kinetics and mechanism of the aminolysis of aryl proanedithioates with benzylamines are investigated in acetonitrile at −35.0 C. A large magnitude of the Hammett (ρX and ρZ) and …
Number of citations: 53 pubs.rsc.org
A Boateng, T Harada, Y Ashikari, M Nakajima… - Tetrahedron …, 2020 - Elsevier
… Therefore, a one-pot TiCl 4 -promoted aldol condensation [5] was applied to the reaction between enal 2a and S-phenyl propanethioate (4a). Thioester 4a in dichloromethane was …
Number of citations: 1 www.sciencedirect.com
E Piers, EH Ruediger - The Journal of Organic Chemistry, 1980 - ACS Publications
… ketones in which the carbonyl group also bears a bulky oxygen-containing function,2 the boron enolate of S-iert-butyl propanethioate,3 or the boron enolate of S-phenyl propanethioate.…
Number of citations: 20 pubs.acs.org
MC Pirrung, CH Heathcock - The Journal of Organic Chemistry, 1980 - ACS Publications
… ketones in which the carbonyl group also bears a bulky oxygen-containing function,2 the boron enolate of S-iert-butyl propanethioate,3 or the boron enolate of S-phenyl propanethioate.…
Number of citations: 106 pubs.acs.org
RA Aitken, JM Armstrong, MJ Drysdale… - Journal of the …, 1999 - bruceryandontexist.net
A range of 18 alkoxycarbonyl sulfinyl phosphorus ylides 9 have been prepared and their behaviour upon flash vacuum pyrolysis (FVP) at 600 C examined. For R1= H, Me and Et they …
Number of citations: 19 www.bruceryandontexist.net
L Wang, J Qiao, J Wei, Z Liang, X Xu, N Li - Tetrahedron, 2020 - Elsevier
An air-stable μ-oxo-bridged binuclear Lewis acid of titanium(IV) salophen perfluorobutanesulfonate [{Ti(salophen)H 2 O} 2 O][OSO 2 C 4 F 9 ] 2 (1) was successfully synthesized by the …
Number of citations: 13 www.sciencedirect.com

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